2-(3-acetylphenoxy)propanoic Acid

Description

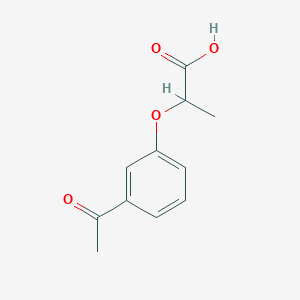

2-(3-Acetylphenoxy)propanoic acid is a substituted propanoic acid derivative characterized by a phenoxy group at the second carbon of the propanoic acid backbone, with an acetyl substituent at the meta position of the aromatic ring.

Properties

IUPAC Name |

2-(3-acetylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)9-4-3-5-10(6-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXNUJJKVJQNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-acetylphenoxy)propanoic acid typically involves the reaction of 3-acetylphenol with a suitable propanoic acid derivative under controlled conditions. One common method includes the esterification of 3-acetylphenol with propanoic acid, followed by hydrolysis to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes Baeyer-Villiger oxidation to form acetoxylated derivatives:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation with peracetic acid | Acetic acid, 55–60°C, 9 hours | 2-(3-Acetoxyphenoxy)propanoic acid | ~91% |

Mechanism : The acetyl group is oxidized to an acetoxy group via insertion of an oxygen atom adjacent to the carbonyl.

(a) Acid-Catalyzed Hydrolysis

-

Reaction : The acetyl group is hydrolyzed to a hydroxyl group under acidic conditions (e.g., HCl in ethanol) .

(b) Esterification

-

Reaction : Propanoic acid reacts with alcohols (e.g., ethanol) via Fischer esterification to form ethyl 2-(3-acetylphenoxy)propanoate .

-

Catalyst : Concentrated H₂SO₄.

-

Conditions : Reflux for 2 hours.

-

Amide Coupling

The carboxylic acid group participates in amide bond formation:

Method A (DCC Coupling) :

-

Reagents : Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), amines.

-

Conditions : 0°C → RT, 12–24 hours.

Method B (Azide Coupling) :

-

Reagents : Hydrazide intermediate, nitrous acid, amines.

-

Conditions : −5°C → 25°C, 48 hours.

Biological Activity and Derivatives

While direct data on 2-(3-acetylphenoxy)propanoic acid is limited, structurally similar compounds (e.g., 3-(4-alkoxyphenyl)propanoic acids) show:

-

Structure-Activity Relationship (SAR) : Alkoxy chain length and stereochemistry (S-enantiomers) enhance potency .

Comparative Reactivity Table

Scientific Research Applications

Pharmaceutical Applications

2-(3-acetylphenoxy)propanoic acid is primarily recognized for its potential in drug development, particularly as an anti-inflammatory agent. Its structure allows for interactions with biological targets, making it a candidate for various therapeutic applications.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of propanoic acid can inhibit the synthesis of pro-inflammatory cytokines, which are pivotal in inflammatory responses. This suggests that this compound may be effective in treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Properties

The compound has also shown potential as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases. Studies have indicated that derivatives of propanoic acid can scavenge free radicals, thereby reducing oxidative damage .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a herbicide and plant growth regulator.

Herbicidal Activity

Research has shown that phenoxypropanoic acids can inhibit the growth of certain weeds by disrupting their hormonal balance. This action is similar to that of established herbicides, making this compound a candidate for developing new herbicides with potentially lower environmental impact .

Plant Growth Regulation

Additionally, the compound may influence plant growth by modulating growth hormone levels. This could lead to enhanced crop yields and improved resistance to environmental stressors.

Case Studies

Several case studies have highlighted the applications of this compound:

- Anti-inflammatory Effects : A study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in inflammatory diseases .

- Herbicidal Efficacy : Field trials assessed the effectiveness of this compound against common agricultural weeds. The trials showed promising results, with notable reductions in weed biomass and improved crop performance .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3-acetylphenoxy)propanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The phenoxy group may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Electronic Effects :

- The acetyl group in this compound is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (estimated ~3.5–4.0) compared to electron-donating groups like methoxy (~4.5–5.5) .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2-(2,4-Dichlorophenoxy)propanoic acid | 3-(2-Methoxyphenyl)propanoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~224.2 (estimated) | 249.1 | 180.2 |

| LogP | ~2.5–3.0 | 3.8–4.2 | 1.8–2.2 |

| Solubility (Water) | Low (µg/mL range) | Very low (ng/mL range) | Moderate (mg/mL range) |

| Acidity (pKa) | ~3.5–4.0 | ~2.8–3.3 | ~4.5–5.0 |

Key Observations :

- The acetyl group balances moderate lipophilicity and acidity, making it suitable for drug design where both solubility and membrane penetration are critical.

- Chlorinated analogs exhibit higher environmental persistence, raising toxicity concerns compared to acetylated derivatives .

Biological Activity

2-(3-acetylphenoxy)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a phenoxypropionic acid derivative. Its molecular formula is C11H12O4, and it features an acetyl group attached to a phenoxy moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.

- Modulation of Signaling Pathways : This compound may interact with various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling, leading to altered cellular responses.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by disrupting microbial cell membranes or inhibiting metabolic processes within pathogens .

Antimicrobial Effects

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition at certain concentrations. The mechanism appears to involve the disruption of microbial cell integrity and interference with metabolic functions.

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects by modulating immune responses. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Antioxidant Activity

Preliminary studies indicate that this compound may exert antioxidant effects, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with chronic diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of induced inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, suggesting its potential use in managing inflammatory diseases.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.